molecular formula C16H22ClNO2 B4177106 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine

1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine

Cat. No. B4177106
M. Wt: 295.80 g/mol
InChI Key: KRJHRQLRERWOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as JNJ-42153605 and has been found to exhibit promising results in various studies conducted on its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine involves the inhibition of the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is known to play a crucial role in the regulation of inflammation and pain. Inhibition of PDE4 leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine exhibits significant anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and also decrease the levels of pain-related biomarkers such as PGE2 and cAMP.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine in lab experiments is its high specificity towards PDE4. This allows for precise targeting of the enzyme, thereby reducing the risk of off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine. One of the areas of interest is the development of novel formulations that can improve the solubility and bioavailability of the compound. Another potential direction is the investigation of the compound's effects on other physiological processes, such as neuroinflammation and neurodegeneration. Additionally, further studies are needed to explore the potential of this compound in the treatment of various inflammatory and pain-related diseases.

Scientific Research Applications

1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-11-9-14(10-12(2)15(11)17)20-13(3)16(19)18-7-5-4-6-8-18/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJHRQLRERWOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3,5-dimethylphenoxy)-1-(piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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